![molecular formula C6H4BrNOS B1380074 1-Bromo-3-(sulfinylamino)benzene CAS No. 89379-48-6](/img/structure/B1380074.png)
1-Bromo-3-(sulfinylamino)benzene
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Overview
Description
1-Bromo-3-(sulfinylamino)benzene is an organic compound that has gained immense interest in the scientific research community. It’s a structural analogue of molecular glassformers .
Synthesis Analysis
The synthesis of polysubstituted benzenes like 1-Bromo-3-(sulfinylamino)benzene often involves Suzuki cross-coupling of bromobenzene with arylboronic acids . This allows attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(sulfinylamino)benzene can be analyzed using various spectroscopic techniques . The molecular formula is C6H4BrNOS.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-(sulfinylamino)benzene include its molecular weight, which is 218.07 g/mol. Other properties such as melting point, boiling point, and density can be determined using various analytical techniques .Scientific Research Applications
Synthesis of Polysubstituted Benzenes
1-Bromo-3-(sulfinylamino)benzene: can be used as a precursor in the synthesis of complex benzene derivatives. The presence of the bromine atom allows for further functionalization through various reactions such as Suzuki coupling, which can introduce different substituents onto the benzene ring .
Development of Pharmaceutical Compounds
The sulfinylamino group in 1-Bromo-3-(sulfinylamino)benzene is a valuable functional group in medicinal chemistry. It can be utilized to create sulfonamide-based compounds, which are known for their antibacterial properties. This makes it a potential starting material for the development of new antibiotics.
Mechanism of Action
Mode of Action
It’s known that bromobenzene, a related compound, is prepared by the action of bromine on benzene in the presence of lewis acid catalysts such as aluminium chloride or ferric bromide . This suggests that 1-Bromo-3-(sulfinylamino)benzene may interact with its targets in a similar manner.
Safety and Hazards
Safety data sheets suggest avoiding contact with skin and eyes, and not breathing in mist/vapors/spray. It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed . It’s also noted that it’s toxic to aquatic life with long-lasting effects .
Relevant Papers The synthesis and characterization of an analogous series of small organic molecules derived from a well-known glass former, 1,3-bis (1-naphthyl)-5- (2-naphthyl)benzene (α,α,β-TNB), were reported in a paper . The synthesized molecules were characterized using NMR spectroscopy and differential scanning calorimetry (DSC) .
properties
IUPAC Name |
1-bromo-3-(sulfinylamino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYGRZUTVKBOOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=S=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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